molecular formula C15H10F2O4 B6408911 2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261982-81-3

2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408911
CAS RN: 1261982-81-3
M. Wt: 292.23 g/mol
InChI Key: OKLWYYPPAUNMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% (2F4F3MCPA) is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a fluorinated derivative of benzoic acid, and is used as a building block for the synthesis of other compounds. 2F4F3MCPA has been used in a variety of laboratory experiments, and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 2-fluoro-4-benzoylbenzoic acid and 2-fluoro-4-hydroxybenzoic acid. Additionally, it has also been used in the synthesis of various polymers, such as poly(2-fluoro-4-benzoylbenzoic acid) and poly(2-fluoro-4-hydroxybenzoic acid). 2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has also been studied for its potential applications in the field of drug delivery, as it has been found to be a suitable carrier for various drugs.

Mechanism of Action

2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is believed to act as a pro-drug, meaning that it is metabolized in the body to form an active compound. The exact mechanism of action of 2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is not yet known, but it is believed to be related to its ability to interact with certain proteins and enzymes in the body. Additionally, 2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been found to be able to bind to certain receptors, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects, as well as to be an inhibitor of certain enzymes. Additionally, it has been found to have an effect on the immune system, as well as to be an inhibitor of certain hormones.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and so must be dissolved in a suitable solvent. Additionally, it is not very soluble in organic solvents, and so must be used in small amounts.

Future Directions

2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has a variety of potential future applications. It could be used as a drug delivery system, as it has been found to be a suitable carrier for various drugs. Additionally, it could be used in the synthesis of various polymers, as it has been found to be a suitable building block for the synthesis of various polymers. Additionally, it could be studied further for its potential biochemical and physiological effects, as well as its potential applications in the field of drug delivery. Finally, it could be studied further for its potential applications in the field of medical imaging, as it has been found to be a suitable contrast agent for magnetic resonance imaging.

Synthesis Methods

2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is synthesized through a multi-step reaction process. The first step involves the reaction of 4-fluoro-3-methoxybenzaldehyde with 4-fluoro-3-methoxybenzoyl chloride in the presence of base. This reaction yields 4-fluoro-3-methoxybenzoylbenzoic acid, which is then oxidized to 2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% using aqueous potassium permanganate. Additionally, 2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% can also be synthesized from 4-fluoro-3-methoxybenzoyl chloride and 2-fluoro-4-chlorobenzoic acid in the presence of a base.

properties

IUPAC Name

2-fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)11-6-8(3-5-12(11)16)9-2-4-10(14(18)19)13(17)7-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLWYYPPAUNMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691558
Record name 3,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

CAS RN

1261982-81-3
Record name 3,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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